

An In-Depth Technical Guide to 4-Bromophenylacetyl Chloride

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Compound of Interest

Compound Name: 4-Bromophenylacetyl chloride

Cat. No.: B1265989

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This guide provides a comprehensive technical overview of **4-Bromophenylacetyl chloride** (BPAC), a critical reagent and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into the molecule's structural and physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Bromophenylacetyl Chloride in Modern Synthesis

4-Bromophenylacetyl chloride, with the CAS Number 37859-24-8, is a highly reactive acyl chloride that serves as a versatile building block in organic chemistry.^{[1][2][3]} Its utility stems from the presence of two key reactive sites: the acyl chloride group and the bromine atom on the phenyl ring. The acyl chloride functionality allows for facile introduction of the 4-bromophenylacetyl moiety via nucleophilic acyl substitution reactions.^{[4][5]} The bromo-substituent, in turn, provides a handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. These dual functionalities make BPAC an invaluable intermediate in the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs), dyes, and pesticides.^[1]

Physicochemical and Structural Properties

4-Bromophenylacetyl chloride is a colorless to pale yellow liquid with a pungent odor.^[1] It is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol.^[1] A

summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Bromophenylacetyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C8H6BrClO	[1][2]
Molecular Weight	233.49 g/mol	[2][6]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	30-32 °C	[1]
Boiling Point	180-185 °C at 10 mmHg	[1][3]
Density	1.573 - 1.589 g/cm ³ at 25 °C	[1][3]
Refractive Index	1.572	[1]
CAS Number	37859-24-8	[1][2][3]

The structural formula of **4-Bromophenylacetyl chloride** is characterized by a benzene ring substituted with a bromine atom at the para position and an acetyl chloride group.

Caption: Chemical structure of **4-Bromophenylacetyl chloride**.

Synthesis and Mechanistic Considerations

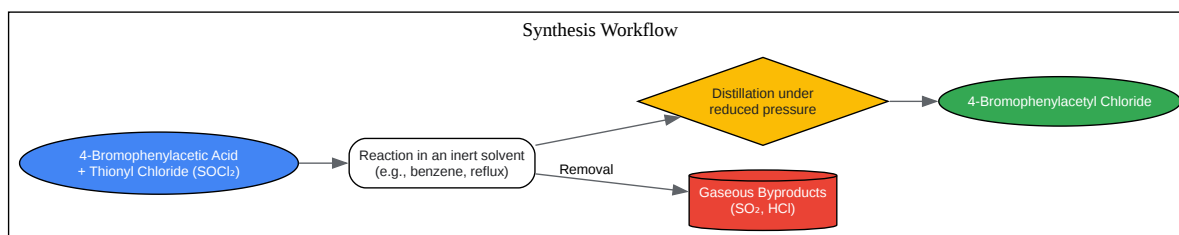
The most prevalent laboratory and industrial synthesis of **4-Bromophenylacetyl chloride** involves the reaction of 4-bromophenylacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). [1][7][8] Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be employed. [9]

The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride. [7][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism with Thionyl Chloride:

- The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

- A chloride ion is expelled and subsequently attacks the carbonyl carbon.
- This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chlorosulfite leaving group.
- The unstable chlorosulfite group decomposes to sulfur dioxide gas and a chloride ion.



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Caption: General mechanism of nucleophilic acyl substitution with **4-Bromophenylacetyl chloride**.

In the context of drug development, **4-Bromophenylacetyl chloride** is a key starting material for the synthesis of various pharmaceuticals. For instance, it can be a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. [10][11]The bromo-substituent can be further functionalized using reactions like Suzuki or Heck coupling to build more complex molecular scaffolds.

Spectroscopic Characterization

The identity and purity of **4-Bromophenylacetyl chloride** are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- ^1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons (typically in the 7-8 ppm region) and the methylene protons adjacent to the

carbonyl group (around 4 ppm).

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 170 ppm), the aromatic carbons, and the methylene carbon.
- IR Spectroscopy: A strong absorption band in the region of $1780\text{-}1815\text{ cm}^{-1}$ is characteristic of the C=O stretch of an acyl chloride.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic pattern for bromine.

Safety and Handling

4-Bromophenylacetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling. [\[12\]](#)

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [\[1\]](#)[\[12\]](#)* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [\[12\]](#)Avoid breathing vapors or mist. [\[12\]](#)Prevent contact with skin and eyes. [\[12\]](#)* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [\[13\]](#)Keep away from water and moisture to prevent hydrolysis. [\[12\]](#)* First Aid:
 - In case of eye contact, rinse immediately with plenty of water and seek medical advice. [\[1\]](#) [\[12\]](#) * In case of skin contact, wash off immediately with plenty of water. [\[12\]](#) * If inhaled, move to fresh air. [\[13\]](#) * If swallowed, do NOT induce vomiting and seek immediate medical attention. [\[12\]](#) Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use. [\[12\]](#)[\[13\]](#)[\[14\]](#)

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